molecular formula C10H12N2 B3090408 3-(tert-Butyl)picolinonitrile CAS No. 1211518-46-5

3-(tert-Butyl)picolinonitrile

Cat. No. B3090408
CAS RN: 1211518-46-5
M. Wt: 160.22 g/mol
InChI Key: XMOXJUWGFXQVKK-UHFFFAOYSA-N
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Description

3-(tert-Butyl)picolinonitrile, also known as TBP or t-butyl picolinonitrile, is a chemical reagent used in various scientific experiments for the synthesis of complex organic compounds. It is a yellow to orange crystalline compound with a chemical formula of C10H12N2 and a molecular weight of 160.22 .


Molecular Structure Analysis

The molecular structure of 3-(tert-Butyl)picolinonitrile is represented by the formula C10H12N2 . The IUPAC name for this compound is 3-tert-butyl-2-pyridinecarbonitrile .


Physical And Chemical Properties Analysis

3-(tert-Butyl)picolinonitrile has a molecular weight of 160.22 . It is a liquid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles

“3-(tert-Butyl)picolinonitrile” is used in the synthesis of 3-Hydroxy-4-Substituted Picolinonitriles . This process involves a unique synthetic approach via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N−O bond cleavage of isoxazolopyridines under mild reaction conditions .

Intermediate for 2,3,4-Trisubstituted Pyridines

“3-(tert-Butyl)picolinonitrile” is a valuable synthetic intermediate for 2,3,4-trisubstituted pyridines . The cyano group provides opportunities to construct a variety of functional groups, including amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups, in only one step .

Biological Activity

2,3,4-Trisubstituted pyridines, which can be synthesized using “3-(tert-Butyl)picolinonitrile”, are frequently found in biologically active molecules . For instance, the compound 11 that has a reactivating ability of nerve-agent-inhibited human acetylcholinesterase, anti-inflammatory agent 2,2 antifungal agent UK-2A 3,3,4 and anti-influenza agent 45 contain 2,3,4-trisubstituted pyridines .

Chemical Research

“3-(tert-Butyl)picolinonitrile” is used in chemical research, particularly in the study of reactions involving NMR spectra . It’s used in experiments involving chemical shifts, which are reported in units parts per million (ppm) relative to the signal (0.00 ppm) for internal tetramethylsilane for solutions in CDCl .

Industrial Applications

In the industrial sector, “3-(tert-Butyl)picolinonitrile” is used in the production of various chemicals . Its properties, such as its molecular weight and InChI key, make it a valuable component in the synthesis of these chemicals .

Safety and Handling

“3-(tert-Butyl)picolinonitrile” is also studied for its safety and handling characteristics . It’s important to understand how to safely handle and store this compound, as well as understanding its hazard statements and precautionary statements .

Safety and Hazards

The safety information available for 3-(tert-Butyl)picolinonitrile indicates that it is classified under GHS07. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-tert-butylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-10(2,3)8-5-4-6-12-9(8)7-11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOXJUWGFXQVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyl)picolinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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